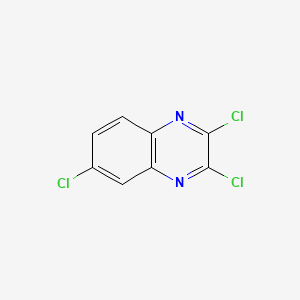

2,3,6-Trichloroquinoxaline

Cat. No. B1330414

M. Wt: 233.5 g/mol

InChI Key: GZEGFNCRZUGIOB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06124287

Procedure details

By reaction of 2,3,6-trichloroquinoxaline with aminoacetaldehyde dimethyl acetal, according to a procedure that is similar to that followed in example 1, there is obtained 8-chloroimidazo[1,2-a]quinoxaline-4(5H)-one (m.p. >300° C.). By reacting this product with 1-ethyl propylamine according to the method described in example 9, there is obtained 8-chloro-4-(1-ethylpropylamino)imidazo[1,2-a]quinoxaline. m.p. (DSC)=125.1° C.(onset); IR (KBr): 3406, 3105, 2964, 1532 cm-1 ; 1H-NMR (CDCl3 /CD3OD): δ8.4 (1H,s), 8.05 (1H,d, J=2 Hz), 7.8÷7.4 (3H,m), 3.85 (1H,m), 1.65 (4H,m), 0.95 (6H,t); UV (EtOH): λmax =230, 245, 289, 301, 326 nm. Elementary analysis for C15H17ClN4 (m.w. 288.78): calcd. C 62.39, H 5.93, N 19.40%; found C 62.17, H 6.02, N 19.46%.

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:11](Cl)=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:13])[CH:8]=2)[N:3]=1.CO[CH:16]([O:19]C)[CH2:17][NH2:18]>>[Cl:13][C:7]1[CH:8]=[C:9]2[C:4]([NH:3][C:16](=[O:19])[C:17]3[N:10]2[CH:11]=[CH:2][N:18]=3)=[CH:5][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC2=CC=C(C=C2N=C1Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(CN)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C2NC(C=3N(C2=C1)C=CN3)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |